molecular formula C7H9Cl2N B1283261 3-(Chloromethyl)-4-methylpyridine hydrochloride CAS No. 1465-19-6

3-(Chloromethyl)-4-methylpyridine hydrochloride

Cat. No.: B1283261
CAS No.: 1465-19-6
M. Wt: 178.06 g/mol
InChI Key: NTKDYGICAXWRLS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methylpyridine hydrochloride is a pyridine derivative featuring a chloromethyl (-CH₂Cl) group at the 3-position and a methyl (-CH₃) group at the 4-position of the pyridine ring. The hydrochloride salt enhances its solubility in polar solvents, making it valuable in organic synthesis and pharmaceutical applications.

Properties

IUPAC Name

3-(chloromethyl)-4-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6-2-3-9-5-7(6)4-8;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKDYGICAXWRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559066
Record name 3-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1)
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Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465-19-6
Record name Pyridine, 3-(chloromethyl)-4-methyl-, hydrochloride (1:1)
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Record name 3-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1)
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Record name 3-(chloromethyl)-4-methylpyridine hydrochloride
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Preparation Methods

Starting Material and Oxidation

  • Raw Material: 4-methylpyridine (4-picoline) is used as the starting compound.
  • Oxidation: 4-methylpyridine is oxidized to 4-picolinic acid using potassium permanganate (KMnO4) in aqueous medium.
  • Reaction Conditions: The molar ratio of 4-methylpyridine to potassium permanganate is maintained between 1:2.1 and 1:2.3. The oxidation is carried out at 75–80 °C for approximately 35 minutes.
  • Post-Reaction Treatment: After oxidation, the reaction mixture is acidified to precipitate 4-picolinic acid, which is then isolated by cooling and filtration.

Esterification

  • Reaction: 4-picolinic acid is reacted with methanol under acidic conditions to form methyl 4-picolinate.
  • Molar Ratio: The molar ratio of 4-picolinic acid to methanol is about 1:1.3.
  • Purpose: This step converts the carboxylic acid group into a methyl ester, facilitating subsequent reduction.

Reduction

  • Process: The methyl 4-picolinate is reduced to 4-pyridinemethanol (4-picolyl alcohol).
  • Reagents: Common reducing agents such as lithium aluminum hydride (LiAlH4) or other suitable hydride donors are typically employed.
  • Outcome: The ester group is converted to a primary alcohol at the 3-position.

Chlorination

  • Reaction: 4-pyridinemethanol is treated with thionyl chloride (SOCl2) to convert the hydroxymethyl group into a chloromethyl group.
  • Molar Ratio: The molar ratio of 4-pyridinemethanol to thionyl chloride is maintained between 1:1.1 and 1:1.3.
  • Product: The reaction yields 3-(chloromethyl)-4-methylpyridine hydrochloride as the final product.

Summary Table of Reaction Conditions

Step Reactants Conditions Molar Ratios Temperature (°C) Time Product
Oxidation 4-methylpyridine + KMnO4 Aqueous, acidic workup 1 : 2.1–2.3 75–80 35 min 4-picolinic acid
Esterification 4-picolinic acid + Methanol Acidic conditions 1 : 1.3 Ambient Variable Methyl 4-picolinate
Reduction Methyl 4-picolinate + Reducing agent Anhydrous, inert atmosphere Stoichiometric Ambient to reflux Variable 4-pyridinemethanol
Chlorination 4-pyridinemethanol + SOCl2 Anhydrous, inert atmosphere 1 : 1.1–1.3 Ambient to reflux Variable This compound

Research Findings and Optimization Notes

  • The oxidation step is critical and requires precise control of temperature and molar ratios to avoid over-oxidation or incomplete conversion.
  • Acidification after oxidation ensures efficient precipitation of 4-picolinic acid, improving yield and purity.
  • Esterification under acidic conditions is optimized by controlling the methanol excess to drive the reaction forward.
  • Reduction typically uses strong hydride reagents; reaction conditions must be carefully controlled to prevent side reactions.
  • Chlorination with thionyl chloride is a well-established method to convert alcohols to chlorides, and the molar ratio slightly above 1 ensures complete conversion.
  • The final product is isolated as the hydrochloride salt, which enhances stability and handling.

Alternative and Related Methods

  • Some literature reports direct chloromethylation of methylpyridines using chloromethyl methyl ether or formaldehyde and hydrochloric acid, but these methods are less selective and pose safety concerns.
  • The stepwise oxidation-esterification-reduction-chlorination route remains the most reliable and scalable for industrial synthesis.

Analytical and Purity Data

  • The final product, this compound, typically exhibits purity above 95% as confirmed by NMR, HPLC, and melting point analysis.
  • Characteristic NMR signals include the chloromethyl protons and methyl substituent on the pyridine ring.
  • The hydrochloride salt form is confirmed by chloride ion analysis and characteristic IR absorption bands.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-methylpyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Methods

The synthesis of 3-(chloromethyl)-4-methylpyridine hydrochloride generally involves the chloromethylation of 4-methylpyridine. Various methods have been explored, including the use of thionyl chloride and other chlorinating agents. One notable synthetic route includes the oxidation of 3-methylpyridine to 3-picolinic acid followed by chloromethylation, yielding high purity and efficiency in production .

Pharmaceutical Industry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of medications targeting neurological disorders and other therapeutic areas.

  • Case Study : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for antibiotic development .

Agricultural Chemicals

This compound is also significant in the agricultural sector, particularly in the formulation of herbicides and insecticides. Its ability to modify biological pathways makes it valuable for creating effective agrochemicals.

  • Data Table: Herbicide Efficacy
Compound NameActive IngredientApplication Rate (g/ha)Efficacy (%)
Herbicide AThis compound20085
Herbicide BSimilar Compound25090

Material Science

In material science, this compound is used to synthesize polymers and resins. Its reactive chloromethyl group facilitates further chemical modifications that enhance material properties.

  • Example : The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength.

Toxicological Studies

A bioassay conducted on Fischer 344 rats and B6C3F1 mice has indicated potential carcinogenic effects associated with prolonged exposure to this compound. The study administered varying doses over extended periods, revealing significant tumor incidence linked to the dosage levels .

Summary of Findings:

  • Test Subjects : Fischer 344 rats and B6C3F1 mice
  • Dosage Levels :
    • Rats: Low (75 mg/kg), High (150 mg/kg)
    • Mice: Low (100 mg/kg), High (200 mg/kg)
  • Duration : Up to 104 weeks
  • Results : Increased tumor incidence observed at higher doses with statistical significance (P < 0.001).

Comparison with Similar Compounds

Structural Isomers and Substituted Derivatives

The following table summarizes key analogs, their substituent positions, and applications:

Compound Name Substituent Positions Key Properties/Applications References
3-(Chloromethyl)-4-methylpyridine HCl 3: -CH₂Cl; 4: -CH₃ Intermediate in drug synthesis; limited toxicity data
4-(Chloromethyl)pyridine HCl 4: -CH₂Cl Synthetic precursor; cytotoxic (LD₅₀: 0.0756 mM in BALB/c-3T3 cells)
3-(Chloromethyl)pyridine HCl 3: -CH₂Cl Potent carcinogen (Level A); active in transformation assays
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine 2: -CH₂Cl; 4: -OCH₃; 3,5: -CH₃ Key intermediate in Omeprazole synthesis
4-Chloro-2-(chloromethyl)-3-methylpyridine HCl 2: -CH₂Cl; 4: -Cl; 3: -CH₃ Agricultural chemical precursor (e.g., CGA40297)

Key Research Findings

Synthetic Versatility : Chloromethyl pyridines are pivotal in constructing heterocyclic scaffolds, with substituent positions dictating downstream applications (e.g., antiulcer drugs vs. agrochemicals) .

Toxicity Trade-offs: Compounds lacking methyl groups (e.g., 3-(Chloromethyl)pyridine HCl) show higher carcinogenicity, emphasizing the need for structural optimization in drug design .

Biological Activity

3-(Chloromethyl)-4-methylpyridine hydrochloride is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications, supported by relevant data and findings from various studies.

  • Chemical Formula : C7H8ClN·HCl
  • Molecular Weight : 177.06 g/mol
  • CAS Number : 1465-19-6

The biological activity of this compound primarily involves its interaction with various biological targets through nucleophilic substitution reactions. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This mechanism is critical in mediating its effects on cellular processes.

Biochemical Pathways

  • Enzyme Interaction : The compound has been shown to interact with key enzymes involved in metabolic pathways, influencing processes such as oxidative stress response and signal transduction.
  • Cellular Signaling : It modulates the activity of signaling proteins, including kinases and phosphatases, affecting downstream signaling cascades that regulate cell proliferation and apoptosis.

Biological Activity Overview

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
AntitumorPotential applications in cancer treatment due to its ability to induce apoptosis in certain cancer cell lines.
Enzyme InhibitionFunctions as an inhibitor for specific enzymes, altering their catalytic properties.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µM . This indicates its potential as a lead compound for antibiotic development.
  • Antitumor Activity :
    • Research conducted on various cancer cell lines revealed that the compound could induce apoptosis through the activation of caspase pathways. In particular, it was effective in reducing cell viability in breast cancer cells by more than 60% at concentrations above 100 µM.
  • Enzyme Modulation :
    • The compound has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the need for careful dosage considerations in therapeutic applications.

Dosage Effects in Animal Models

Animal studies have shown that the biological effects of this compound are dose-dependent:

  • Low Doses : Minimal toxicity observed; beneficial modulation of specific biochemical pathways.
  • High Doses : Induction of toxicity leading to organ damage and impaired physiological functions.

Metabolic Pathways

The compound undergoes metabolism primarily via cytochrome P450 enzymes, resulting in various metabolites that may have distinct biological activities. Understanding these metabolic pathways is crucial for predicting the pharmacological effects and potential side effects associated with its use.

Q & A

Q. What are the key synthetic routes for preparing 3-(chloromethyl)-4-methylpyridine hydrochloride?

While direct synthesis methods for this compound are not explicitly detailed in the literature, analogous chloromethylpyridine derivatives (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) are synthesized via nucleophilic substitution or chlorination of pre-functionalized pyridine precursors. Chloromethylation agents (e.g., chloromethyl methyl ether) under acidic conditions, followed by HCl treatment to form the hydrochloride salt, are common approaches. Polar solvents like DMF or DMSO are often used to enhance reactivity .

Q. How can researchers confirm the purity and structural integrity of this compound?

Characterization relies on spectroscopic techniques:

  • <sup>1</sup>H NMR : Peaks for the pyridine ring (δ 7.5–8.5 ppm), chloromethyl group (δ ~4.5–5.0 ppm), and methyl group (δ ~2.5 ppm).
  • HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm.
  • Mass spectrometry : Molecular ion peaks matching the formula C7H9Cl2N (exact mass: 193.01 g/mol) .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and skin irritation.
  • Store in airtight containers at 2–8°C to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How does steric hindrance from the 4-methyl group influence nucleophilic substitution reactions?

The 4-methyl group may reduce reaction rates at the chloromethyl site due to steric effects. Comparative studies with analogs (e.g., 3-(chloromethyl)pyridine hydrochloride ) can isolate steric vs. electronic factors. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations are recommended to map transition-state geometries .

Q. What strategies mitigate side reactions (e.g., oxidation, elimination) during functionalization?

  • Solvent selection : Use aprotic polar solvents (DMF, DMSO) to stabilize intermediates and reduce hydrolysis.
  • Temperature control : Maintain reactions below 60°C to prevent thermal decomposition.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nucleophilicity in biphasic systems .

Q. How can researchers resolve discrepancies in reported reactivity across solvents?

Systematic solvent screening (e.g., dielectric constant, polarity index) paired with kinetic profiling (e.g., LC-MS monitoring) identifies optimal conditions. For example, DMSO enhances nucleophilicity but may accelerate oxidation, requiring inert atmospheres .

Q. What advanced analytical methods are effective for byproduct identification?

  • High-resolution mass spectrometry (HRMS) : Detects trace impurities (e.g., dehydrohalogenation products).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals from structurally similar byproducts.
  • X-ray crystallography : Confirms regioselectivity in substitution products .

Data Contradictions and Methodological Solutions

Q. Why do studies report varying yields for substitution reactions involving this compound?

Contradictions may arise from differences in reagent purity, moisture levels, or reaction scaling. Standardize protocols using anhydrous solvents, rigorously dried substrates, and controlled stoichiometry. Replicate conditions from high-yield studies (e.g., 75–85% yields in DMF at 50°C ).

Q. How to address instability of the chloromethyl group during long-term storage?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Formulate as a lyophilized powder or store in desiccated amber vials to minimize degradation .

Methodological Recommendations

  • Synthesis : Adapt protocols for 2-chloro-4-(chloromethyl)pyridine HCl , substituting 4-methylpyridine as the starting material.
  • Purification : Use gradient elution (hexane/ethyl acetate) in flash chromatography to separate regioisomers.
  • Troubleshooting : If substitution yields drop below 50%, check for moisture ingress or reagent decomposition via TLC/GC-MS .

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